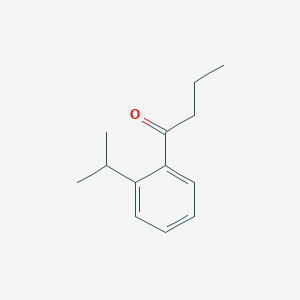
2'-iso-Propylbutyrophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-iso-Propylbutyrophenone is a chemical compound belonging to the butyrophenone class Butyrophenones are known for their diverse pharmacological properties, particularly in the field of neuroleptics
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-iso-Propylbutyrophenone typically involves the Friedel-Crafts acylation of iso-propylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of 2’-iso-Propylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: 2’-iso-Propylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 2’-iso-Propylbutyrophenone can yield alcohols or hydrocarbons, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring in 2’-iso-Propylbutyrophenone can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro, sulfo, or halogenated derivatives of 2’-iso-Propylbutyrophenone.
科学研究应用
2’-iso-Propylbutyrophenone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of neuroleptic activity.
Medicine: Investigated for its potential therapeutic properties, especially in the treatment of psychiatric disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2’-iso-Propylbutyrophenone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter pathways, particularly those involving dopamine and serotonin. The compound may act as an antagonist at dopamine receptors, thereby influencing neurotransmission and exhibiting neuroleptic properties.
相似化合物的比较
Haloperidol: A well-known butyrophenone with potent neuroleptic activity.
Droperidol: Another butyrophenone used as an antiemetic and antipsychotic.
Trifluperidol: A butyrophenone with similar pharmacological properties.
Uniqueness: 2’-iso-Propylbutyrophenone is unique due to the presence of the iso-propyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural variation can result in differences in potency, efficacy, and side effect profile compared to other butyrophenones.
属性
IUPAC Name |
1-(2-propan-2-ylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-7-13(14)12-9-6-5-8-11(12)10(2)3/h5-6,8-10H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLAGRYLCPGLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

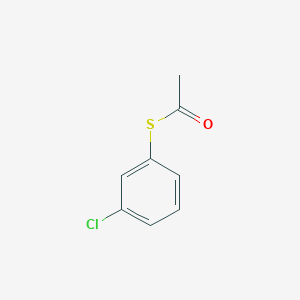

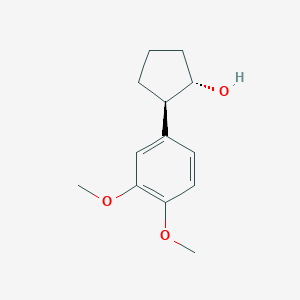
![2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile](/img/structure/B7998222.png)

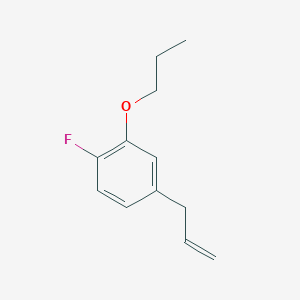
![5-[2-Chloro-5-(trifluoromethyl)-phenoxy]pentanenitrile](/img/structure/B7998234.png)
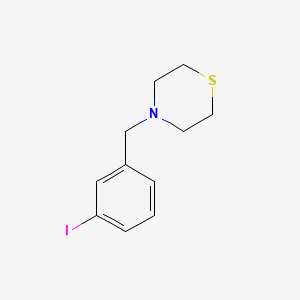

![Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B7998242.png)

![1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998261.png)
![2-[3-(Dimethylamino)phenyl]-2-pentanol](/img/structure/B7998263.png)
